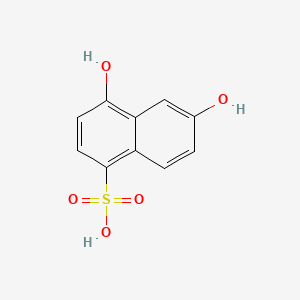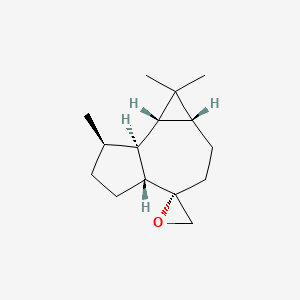
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Descripción general
Descripción
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate is a synthetic compound that belongs to the class of flavonoids. It is commonly used in scientific research due to its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate involves the inhibition of various cellular pathways that are involved in inflammation, oxidative stress, and cancer growth. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which play a critical role in the development of inflammation. Additionally, 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate has been found to scavenge free radicals and reduce oxidative stress-induced damage. Moreover, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate are diverse and depend on the dosage and mode of administration. The compound has been found to reduce inflammation and oxidative stress, which can lead to a reduction in tissue damage and improved cellular function. Additionally, 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate in lab experiments are its high purity and availability. The compound can be synthesized in large quantities with high yield and purity, making it an ideal candidate for research studies. However, the limitations of using 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate are its potential toxicity and limited solubility in water. The compound can be toxic at high doses, and its limited solubility in water can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-induced damage. Moreover, the mechanism of action of the compound needs to be further elucidated to understand its role in cellular pathways and disease progression.
Métodos De Síntesis
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate involves the reaction between 4-methylumbelliferone and tetracosanoic acid. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the synthesis process is high, and the purity of the compound can be achieved through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate has been extensively studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Several studies have shown that the compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Moreover, 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(35)37-30-25-26-31-29(2)27-34(36)38-32(31)28-30/h25-28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLPGKQHTUSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233408 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
CAS RN |
84434-52-6 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL TETRACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M6K3RU1DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)